REACTION_CXSMILES
|
C([Si](C)(C)[O:6][CH2:7][CH2:8][CH:9]([C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=1)[N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1)(C)(C)C.N1C=CC=CC=1>C(#N)C>[OH:6][CH2:7][CH2:8][CH:9]([C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=1)[N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1
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Name
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4-[3-(tert-butyl-dimethyl-silanyloxy)-1-imidazol-1-yl-propyl]-benzonitrile
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Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCCC(N1C=NC=C1)C1=CC=C(C#N)C=C1)(C)C
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
the reaction was stirred for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with cold aqueous sodium hydroxide
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Type
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CONCENTRATION
|
Details
|
the resulting solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with 1:1 ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The desired fractions were concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |